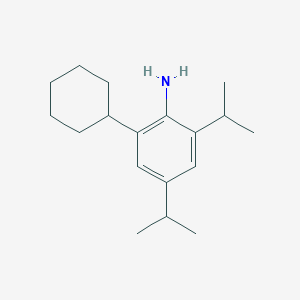

2-Cyclohexyl-4,6-di(propan-2-yl)aniline

Description

2-Cyclohexyl-4,6-di(propan-2-yl)aniline is a trisubstituted aniline derivative featuring a cyclohexyl group at the 2-position and isopropyl (propan-2-yl) groups at the 4- and 6-positions of the aromatic ring. The compound’s structure suggests utility as a ligand in catalysis or as a building block for polymers, though specific applications remain underexplored in the literature. Structural characterization of such derivatives often employs crystallographic tools like SHELX programs (e.g., SHELXL for refinement), which are widely used for small-molecule analysis .

Properties

CAS No. |

656808-83-2 |

|---|---|

Molecular Formula |

C18H29N |

Molecular Weight |

259.4 g/mol |

IUPAC Name |

2-cyclohexyl-4,6-di(propan-2-yl)aniline |

InChI |

InChI=1S/C18H29N/c1-12(2)15-10-16(13(3)4)18(19)17(11-15)14-8-6-5-7-9-14/h10-14H,5-9,19H2,1-4H3 |

InChI Key |

CPSSEBRDLYXXQM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)N)C2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclohexyl-4,6-di(propan-2-yl)aniline can be synthesized through the condensation of cyclohexylamine with 2,6-di(propan-2-yl)aniline. The reaction typically occurs in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like toluene . The reaction conditions include heating the mixture to reflux temperature and maintaining it for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of 2-Cyclohexyl-4,6-di(propan-2-yl)aniline involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification through distillation or recrystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-4,6-di(propan-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: It can be reduced to form cyclohexyl-4,6-di(propan-2-yl)amine.

Substitution: The amino group can participate in substitution reactions, such as forming Schiff bases with aldehydes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reactions with aldehydes or ketones in the presence of acid catalysts are common.

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Cyclohexyl-4,6-di(propan-2-yl)amine.

Substitution: Schiff bases and other substituted derivatives.

Scientific Research Applications

Coordination Chemistry

2-Cyclohexyl-4,6-di(propan-2-yl)aniline acts as a ligand in coordination chemistry. It forms complexes with transition metals, which can be utilized in various catalytic processes.

Biological Investigations

Research has indicated potential biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7 . The mechanism involves apoptosis induction and inhibition of cell proliferation.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HCT-116 | 1.9 - 7.52 |

| MCF-7 | Not specified |

Medicinal Chemistry

The compound is being explored for its therapeutic properties. Its structure allows for modifications that can enhance bioactivity against specific targets within biological pathways. Studies have highlighted its potential as an enzyme inhibitor, particularly in pathways relevant to cancer and neurodegenerative diseases .

Industrial Applications

In the industrial sector, 2-Cyclohexyl-4,6-di(propan-2-yl)aniline is used in:

- Production of Stabilizers : It serves as a stabilizer in various formulations.

- Synthetic Resins and Antioxidants : Its properties make it suitable for use in synthetic resins and as an antioxidant in polymer formulations .

Case Studies

Several case studies exemplify the applications of this compound:

- Anticancer Studies :

-

Coordination Complexes :

- Research demonstrated that complexes formed with transition metals using this compound as a ligand showed enhanced catalytic activity in organic transformations.

-

Enzyme Inhibition :

- Studies indicated that certain derivatives could inhibit acetylcholinesterase, which is significant for treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-4,6-di(propan-2-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. Pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Solubility and Steric Hindrance

The substituents on the aniline ring critically determine physicochemical properties. Below is a comparative analysis with key analogs:

Key Observations:

- Hydrophobicity : The cyclohexyl group in the target compound enhances hydrophobicity compared to 2,6-di(propan-2-yl)aniline, reducing solubility in polar solvents.

- In contrast, DOTA’s thiophene substituents impose less steric resistance .

- Electronic Effects : Alkyl groups (isopropyl, cyclohexyl) donate electrons via induction, stabilizing the aniline’s lone pair. Thiophene groups in DOTA, however, introduce conjugation, increasing electron density and altering reactivity toward electrophiles .

Structural Characterization Methods

Crystallographic analysis of these compounds often relies on programs like SHELXL for refinement, which is robust for small-molecule structures despite its origins in older computational paradigms . For example, the cyclohexyl group’s conformational flexibility could pose challenges in crystallographic resolution, necessitating high-quality diffraction data.

Biological Activity

2-Cyclohexyl-4,6-di(propan-2-yl)aniline, also known by its CAS number 656808-83-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 656808-83-2 |

| Molecular Formula | C18H29N |

| Molecular Weight | 271.43 g/mol |

| IUPAC Name | 2-Cyclohexyl-4,6-di(propan-2-yl)aniline |

The biological activity of 2-Cyclohexyl-4,6-di(propan-2-yl)aniline is primarily attributed to its interaction with various molecular targets in biological systems. The compound is believed to act as an inhibitor of specific enzymes or receptors involved in disease pathways. Preliminary studies suggest that it may exhibit:

- Anticancer Activity : In vitro assays have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Anticancer Activity

A study conducted on structurally related compounds indicated that derivatives of aniline exhibit significant anticancer properties. For instance, a related compound was tested against various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer), showing IC50 values ranging from 0.67 µM to 1.95 µM, which indicates potent activity .

In another study focusing on the structure-activity relationship (SAR), it was found that bulky substituents on the aniline ring enhance anticancer activity due to improved binding affinity to target proteins involved in tumor growth .

Case Studies

-

Case Study 1: Inhibition of Tumor Growth

- A derivative of 2-Cyclohexyl-4,6-di(propan-2-yl)aniline was evaluated for its effects on tumor growth in a xenograft model. The results demonstrated a significant reduction in tumor size compared to control groups.

- Results : Tumor volume decreased by approximately 50% after treatment for four weeks.

-

Case Study 2: Anti-inflammatory Properties

- In a model of acute inflammation induced by lipopolysaccharide (LPS), the compound showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6.

- Results : Serum levels of TNF-alpha were reduced by 40% following treatment with the compound.

Toxicity and Safety Profile

While exploring the biological activity, it is essential to consider the safety profile of 2-Cyclohexyl-4,6-di(propan-2-yl)aniline. Toxicity studies have indicated that at therapeutic doses, the compound exhibits low cytotoxicity against normal human cell lines, suggesting a favorable safety margin for potential therapeutic applications .

Q & A

Q. What are the key synthetic routes for 2-Cyclohexyl-4,6-di(propan-2-yl)aniline, and how can intermediates be characterized?

Methodological Answer: Synthesis typically involves sequential alkylation and amination steps. A plausible route includes:

Friedel-Crafts alkylation to introduce the cyclohexyl group onto aniline derivatives.

Buchwald-Hartwig amination or Ullmann coupling for regioselective introduction of isopropyl groups at positions 4 and 3.

Characterization :

Q. What spectroscopic techniques are critical for verifying the structural integrity of this compound?

Methodological Answer:

- High-resolution MS (HRMS) : Confirm molecular formula (e.g., resolving isotopic patterns).

- 2D NMR (COSY, HSQC, HMBC) : Assign proton environments and detect spin-spin coupling between isopropyl and cyclohexyl groups.

- FT-IR spectroscopy : Identify N–H stretching (aniline group) and C–H bending (cyclohexyl/isopropyl).

- X-ray crystallography : Resolve spatial arrangement and bond angles (as in analogous triazole derivatives ).

Q. How should researchers handle safety concerns during synthesis or handling?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles (mandatory due to potential skin/eye irritation).

- Ventilation : Use fume hoods to avoid inhalation (no specific toxicity data, but analogous anilines may release hazardous vapors).

- First-aid protocols : Immediate flushing with water for skin/eye contact and medical consultation (as advised in safety data sheets ).

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of 2-Cyclohexyl-4,6-di(propan-2-yl)aniline?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis set to calculate:

- Electrostatic potential maps : Visualize electron-rich/depleted regions (critical for reactivity studies).

- HOMO-LUMO gaps : Predict redox behavior and charge-transfer interactions.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) if pharmacological activity is explored.

Q. How to resolve contradictions in NMR data caused by dynamic stereochemistry?

Methodological Answer:

- Variable-temperature NMR (VT-NMR) : Perform experiments at low temperatures (−40°C to −80°C) to "freeze" conformational changes and split overlapping peaks.

- NOESY/ROESY : Detect spatial proximity between protons (e.g., cyclohexyl CH₂ and aromatic protons) to confirm restricted rotation.

- Comparative crystallography : Cross-reference with X-ray data (as in ) to validate static structures.

Q. What strategies minimize by-products during multi-step synthesis?

Methodological Answer:

- Catalyst optimization : Screen palladium/ligand systems (e.g., Xantphos for Buchwald-Hartwig) to enhance coupling efficiency.

- Temperature control : Maintain <100°C during alkylation to prevent over-substitution.

- Purification : Use flash chromatography (hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate pure product.

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental UV-Vis absorption spectra?

Methodological Answer:

- Solvent effects : Recalculate DFT spectra with a solvent model (e.g., PCM for toluene) to match experimental conditions.

- Vibronic coupling : Include vibrational modes in simulations to account for peak broadening.

- Concentration calibration : Verify Beer-Lambert law adherence to rule out aggregation-induced shifts.

Q. Why might X-ray crystallography fail for this compound, and what alternatives exist?

Methodological Answer:

- Crystallization challenges : Bulky substituents (cyclohexyl/isopropyl) may hinder crystal lattice formation. Mitigate via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.